Anthracen-9-ylmethanamine hydrochloride Anthracen-9-ylmethanamine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC16522742
InChI: InChI=1S/C15H13N.ClH/c16-10-15-13-7-3-1-5-11(13)9-12-6-2-4-8-14(12)15;/h1-9H,10,16H2;1H
SMILES:
Molecular Formula: C15H14ClN
Molecular Weight: 243.73 g/mol

Anthracen-9-ylmethanamine hydrochloride

CAS No.:

Cat. No.: VC16522742

Molecular Formula: C15H14ClN

Molecular Weight: 243.73 g/mol

* For research use only. Not for human or veterinary use.

Anthracen-9-ylmethanamine hydrochloride -

Specification

Molecular Formula C15H14ClN
Molecular Weight 243.73 g/mol
IUPAC Name anthracen-9-ylmethanamine;hydrochloride
Standard InChI InChI=1S/C15H13N.ClH/c16-10-15-13-7-3-1-5-11(13)9-12-6-2-4-8-14(12)15;/h1-9H,10,16H2;1H
Standard InChI Key WYAPSIOWXSDTNS-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C=C3C=CC=CC3=C2CN.Cl

Introduction

Chemical Identity and Structural Properties

Anthracen-9-ylmethanamine hydrochloride belongs to the class of polycyclic aromatic hydrocarbons (PAHs) modified with amine functionalities. Its IUPAC name, anthracen-9-ylmethanamine;hydrochloride, reflects the substitution pattern and salt formation. The molecular structure comprises three fused benzene rings with a methylamine group (-CH2_2NH2_2) at the central position (C9), protonated as a hydrochloride salt.

Molecular and Crystallographic Data

Key physicochemical properties include:

PropertyValue
Molecular FormulaC15_{15}H14_{14}ClN
Molecular Weight243.73 g/mol
InChIInChI=1S/C15H13N.ClH/c16-10-15-13-7-3-1-5-11(13)9-12-6-2-4-8-14(12)15;/h1-9H,10,16H2;1H
InChIKeyWYAPSIOWXSDTNS-UHFFFAOYSA-N

X-ray crystallography of related anthracene derivatives, such as [1-(Anthracen-9-ylmethyl)-1,4,7,10-tetraazacyclododecane]chloridozinc(II) nitrate, reveals planar anthracene moieties with slight deviations (fold angles: 4.69° between rings A and B, 2.78° between B and C) . These structural nuances influence packing interactions, such as T-shaped π-stacking (C8–H8⋯Cg distance: 2.96 Å) , which may affect solubility and reactivity.

Synthetic Pathways and Optimization

Core Synthesis Strategies

The primary route to anthracen-9-ylmethanamine involves reducing anthracene-9-carbaldehyde derivatives. A representative procedure includes:

  • Reduction of Anthracene-9-carbaldehyde: Catalytic hydrogenation or hydride-based reduction yields anthracen-9-ylmethanol.

  • Amination: Conversion of the alcohol to the amine via Gabriel synthesis or reductive amination.

  • Salt Formation: Treatment with hydrochloric acid in polar solvents (e.g., ethanol, methanol) produces the hydrochloride salt.

Alternative methods employ brominated precursors. For instance, 9-chloromethylanthracene reacts with cyclen derivatives under basic conditions (Na2_2CO3_3, acetonitrile/DMF) to form N-substituted analogs, followed by anion exchange to isolate the hydrochloride .

Biological Activity and Mechanistic Insights

Antimicrobial Applications

Azomethine-functionalized anthracene derivatives demonstrate broad-spectrum antibacterial activity. The protonated amine in anthracen-9-ylmethanamine hydrochloride could facilitate membrane disruption in Gram-positive pathogens, though empirical validation is needed.

Material Science and Coordination Chemistry

Metal Complex Formation

The amine group serves as a ligand for transition metals. In a recent study, zinc(II) nitrate reacted with N-Ant-cyclen (an anthracene-modified cyclen ligand) to form a chloridozinc complex with distorted square-pyramidal geometry (Zn–N bond lengths: 2.08–2.27 Å) . Such complexes may find use in catalysis or photodynamic therapy.

Supramolecular Interactions

π-Stacking and hydrogen bonding dominate the solid-state behavior. In zinc complexes, anthracene groups engage in offset π-interactions (centroid distances: 3.8–4.2 Å), stabilizing crystal lattices .

Challenges and Future Directions

Synthetic Scalability

Current methods suffer from moderate yields (47–69%) . Flow chemistry or microwave-assisted synthesis could enhance efficiency.

Toxicity Profiling

While anthracen-9-ylmethanamine hydrochloride is labeled "for research use only", preliminary data on related compounds show selective cytotoxicity (e.g., 13e’s IC50_{50} = 1.11 µM in HHL-5 cells vs. 0.53 µM in U87) . Systematic in vivo studies are warranted.

Functionalization Strategies

Introducing electron-withdrawing groups (e.g., -NO2_2, -CF3_3) at the anthracene periphery may modulate electronic properties for optoelectronic applications.

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